

physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

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Compound of Interest

Compound Name: 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

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An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile**, a key intermediate in modern medicinal and agrochemical research. The unique substitution pattern of a fluorine atom and a trifluoromethyl group on the phenylacetonitrile scaffold imparts distinct electronic and lipophilic characteristics, making it a valuable building block in the synthesis of novel bioactive molecules.

Core Properties and Identification

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile. Its structural attributes are pivotal to its reactivity and utility in organic synthesis.

Identifier	Value
IUPAC Name	2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetonitrile
CAS Number	179946-34-0
Molecular Formula	C ₉ H ₅ F ₄ N
Molecular Weight	203.14 g/mol
Synonyms	2-Fluoro-6-trifluoromethylbenzyl cyanide

Physicochemical Data

The physicochemical properties of this compound are essential for its handling, reaction setup, and purification. The presence of the trifluoromethyl group significantly influences its physical characteristics.

Property	Value	Source
Boiling Point	229 °C (lit.)	[1]
Density	1.363 g/mL at 25 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.449 (lit.)	[1]
Flash Point	>230 °F (>110 °C)	
Appearance	Colorless to pale-yellow liquid (assumed based on similar compounds)	
Solubility	Slightly soluble in acetonitrile and chloroform. Low solubility in water is expected due to its non-polar nature.	

Chemical Properties and Reactivity

The chemical behavior of **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile** is dictated by the interplay of its functional groups: the nitrile, the aromatic ring, and the electron-withdrawing

fluoro and trifluoromethyl substituents.

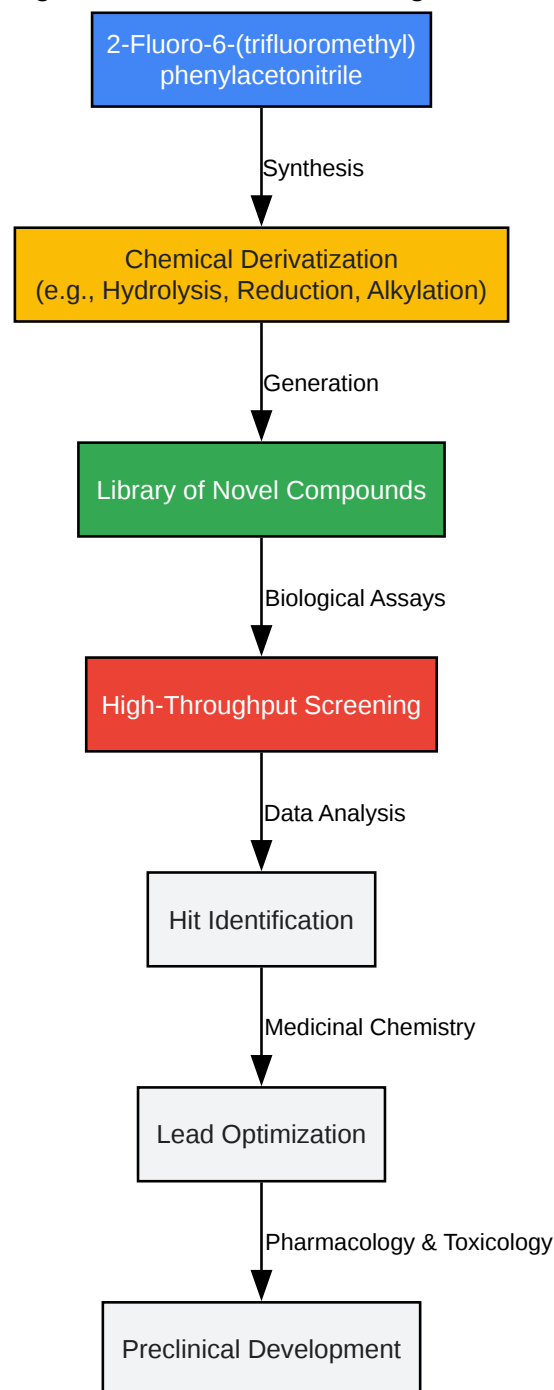
- **Nitrile Group Reactivity:** The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to form the corresponding carboxylic acid (2-fluoro-6-(trifluoromethyl)phenylacetic acid) or reduced to yield the primary amine (2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-amine). These transformations open avenues for creating a diverse range of derivatives.
- **Active Methylene Group:** The methylene bridge (-CH₂-) adjacent to the nitrile and the aromatic ring possesses acidic protons. This "active methylene" characteristic allows for deprotonation by a suitable base, forming a carbanion that can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.
- **Aromatic Ring Substitution:** The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although this is less common for fluorinated benzenes compared to those with other leaving groups.

Role in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While specific biological activities for **2-Fluoro-6-(trifluoromethyl)phenylacetone nitrile** are not extensively documented in public literature, its structural motifs are present in various pharmacologically active compounds. It serves as a critical intermediate for synthesizing more complex molecules that may target a range of biological pathways.

The trifluoromethyl group, in particular, is known to improve the pharmacokinetic profile of drug molecules by blocking metabolic oxidation and increasing membrane permeability. Therefore, this compound is a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Research on derivatives of similar compounds has explored potential anti-inflammatory and antimicrobial activities.

Logical Workflow: Role in Drug Discovery

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Caption: Role as a building block in a typical drug discovery pipeline.

Experimental Protocols

General Synthesis Methodology

A common route for the synthesis of substituted phenylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. While a specific, detailed protocol for **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile** is not readily available in peer-reviewed literature, a general procedure can be adapted from the synthesis of similar compounds, such as o-trifluoromethylphenylacetonitrile.[2]

Reaction: Nucleophilic substitution of 2-fluoro-6-(trifluoromethyl)benzyl bromide with a cyanide salt.

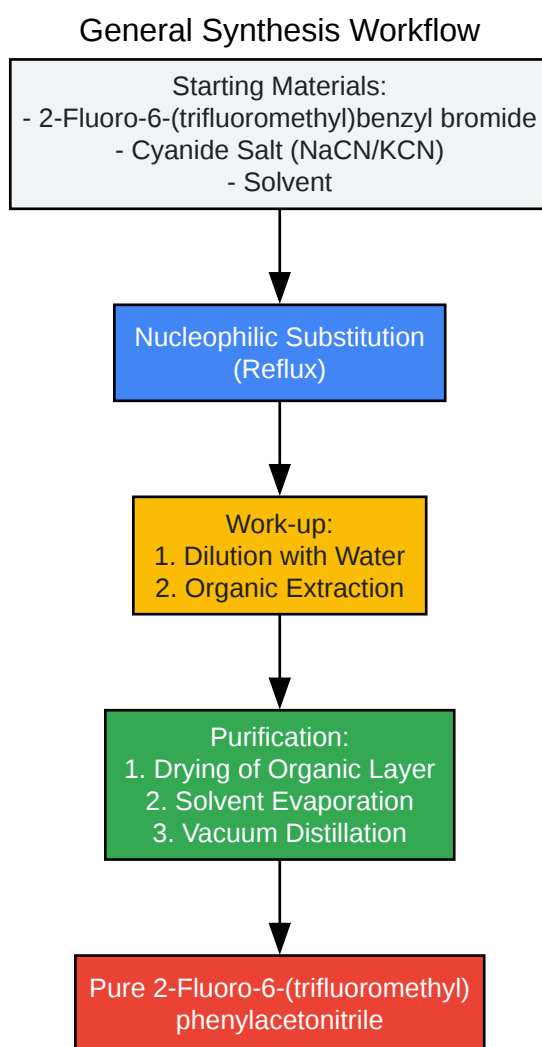
Materials:

- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- Sodium cyanide or Potassium cyanide
- Solvent (e.g., ethanol, water, or a biphasic system with a phase-transfer catalyst)
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluoro-6-(trifluoromethyl)benzyl bromide in a suitable solvent such as ethanol.
- Add an aqueous solution of sodium cyanide (or potassium cyanide). The molar excess of the cyanide salt is typically required.
- The reaction mixture is heated to reflux and stirred for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- After the reaction is complete, the mixture is cooled to room temperature and diluted with water.

- The aqueous layer is extracted multiple times with an organic solvent like diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by vacuum distillation, to yield the final **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile**.



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Caption: A generalized workflow for the synthesis of the target compound.

Analytical Characterization

The identity and purity of **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile** would be confirmed using a suite of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would show characteristic signals for the aromatic protons and the methylene protons. The chemical shifts and coupling patterns would be influenced by the fluorine and trifluoromethyl substituents.
 - ^{13}C NMR would provide information on the carbon skeleton of the molecule.
 - ^{19}F NMR is crucial for confirming the presence and chemical environment of the fluorine and trifluoromethyl groups.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic nitrile ($\text{C}\equiv\text{N}$) stretching vibration, typically observed in the range of $2220\text{--}2260\text{ cm}^{-1}$.

Due to the lack of publicly available spectral data for this specific isomer, experimental determination is necessary for full characterization.

Safety, Handling, and Storage

Hazard Identification: Based on data for similar compounds, **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile** is expected to be harmful.

- GHS Hazard Statements: Likely to include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). May also cause skin and eye irritation.

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage:

- Store in a cool, dry, well-ventilated area.
- Keep the container tightly closed.
- It is reported to be hygroscopic; therefore, storage under an inert atmosphere is recommended.
- Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

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